2-Methyl-2,5-diazaspiro[3.4]octan-6-one
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Overview
Description
2-Methyl-2,5-diazaspiro[3.4]octan-6-one is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.18 g/mol This compound is part of the spiro compound family, characterized by a unique spirocyclic structure where two rings are connected through a single atom
Preparation Methods
The synthesis of 2-Methyl-2,5-diazaspiro[3.4]octan-6-one typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the cyclization of a suitable diamine with a carbonyl compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-Methyl-2,5-diazaspiro[3.4]octan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
2-Methyl-2,5-diazaspiro[3.4]octan-6-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a sigma-1 receptor antagonist, which can enhance the analgesic effect of opioids and reduce tolerance.
Materials Science: Its unique spirocyclic structure makes it a candidate for the development of new materials with specific properties.
Biological Research: The compound’s interactions with biological targets are of interest for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Methyl-2,5-diazaspiro[3.4]octan-6-one involves its interaction with specific molecular targets, such as the sigma-1 receptor. By binding to this receptor, the compound can modulate the receptor’s activity, leading to enhanced analgesic effects and reduced opioid tolerance . The pathways involved in this mechanism include the modulation of pain signaling pathways and the reduction of opioid-induced side effects.
Comparison with Similar Compounds
2-Methyl-2,5-diazaspiro[3.4]octan-6-one can be compared with other spirocyclic compounds, such as:
2,6-Diazaspiro[3.4]octan-7-one: This compound also has a spirocyclic structure and is studied for its potential as a sigma-1 receptor antagonist.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane: Another spirocyclic compound with dual activity as a mu-opioid receptor agonist and sigma-1 receptor antagonist.
The uniqueness of 2-Methyl-2,5-diazaspiro[3
Properties
Molecular Formula |
C7H12N2O |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-methyl-2,5-diazaspiro[3.4]octan-6-one |
InChI |
InChI=1S/C7H12N2O/c1-9-4-7(5-9)3-2-6(10)8-7/h2-5H2,1H3,(H,8,10) |
InChI Key |
WRFUVUUWYMSZOL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(C1)CCC(=O)N2 |
Origin of Product |
United States |
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